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Compound of Interest

Compound Name: Indapamide

Cat. No.: B195227

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure
determination of Indapamide hemihydrate, a diuretic agent widely used in the treatment of
hypertension. This document delves into the crystallographic data, experimental
methodologies, and key structural features of this pharmaceutical compound, presenting the
information in a clear and structured format to aid in research and development.

Crystallographic Data Summary

The crystal structure of Indapamide hemihydrate has been a subject of multiple investigations,
leading to several determinations deposited in the Cambridge Structural Database (CSD). The
following table summarizes the key crystallographic data from the most relevant studies,
including the structure determined from powder X-ray diffraction (PXRD) data and subsequent
single-crystal X-ray diffraction (SCXRD) analyses which resolved initial ambiguities.[1][2]
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From Powder

Single Crystal

Single Crystal

Parameter Diffraction Determination 1 Determination 2
(FOCCAD) (VAGKUM) (WOCPEM)
C16 H17 CIN3 0O3.5 C16 H17 CIN3 0O3.5
Formula C16 H1I6 CIN3 03 S

S

Crystal System Monoclinic Monoclinic Monoclinic
Space Group 12/a 12/a C2/c

a (A) 15.118 15.0586 30.158
b (A) 18.048 18.007 18.007
c (A) 12.981 12.954 12.954
a(°) 90 90 90
B(°) 90.7 90.73 90.73
y () 90 90 90
Volume (A3) 3537.4 3505.4 7010.8
z 8 8 16

z 1 1 4
Temperature (K) Not Reported 100 100
R-factor (%) Not Reported 4.0 9.0

Note: The WOCPEM structure, while having a higher R-factor, resolves the disorder present in

the VAGKUM model by describing four distinct Indapamide molecules in the asymmetric unit

(Z' = 4).[2] This highlights the importance of complementary techniques like solid-state NMR in

validating crystallographic models.[1]

Experimental Protocols

The determination of the crystal structure of Indapamide hemihydrate has employed both

powder and single-crystal X-ray diffraction techniques. The methodologies are detailed below.
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Powder X-ray Diffraction (PXRD)

The initial crystal structure of Indapamide hemihydrate was determined from laboratory X-ray
powder diffraction data due to the difficulty in obtaining single crystals of adequate size.[3]

Sample Preparation: Commercially available Indapamide hemihydrate was used. The sample
was lightly ground to ensure random orientation of the crystallites.[4]

Data Collection:
e Instrument: A laboratory X-ray diffractometer was used.[3]

 Radiation: Copper Ka radiation (A = 1.5418 A) is commonly used for pharmaceutical powder
diffraction.

e Scan Range (20): Data was collected over a wide angular range (e.g., 1-55°) to capture a
sufficient number of reflections for structure solution.[4]

o Step Size and Time: A small step size (e.g., 0.02°) and sufficient counting time per step were
employed to obtain high-quality data.[4]

Structure Solution and Refinement:

» Indexing: The powder pattern was indexed to determine the unit cell parameters and crystal
system.

» Structure Solution: Direct-space methods, such as Monte Carlo or simulated annealing, were
employed to find the best-fit molecular packing within the determined unit cell.[3]

o Rietveld Refinement: The final crystal structure was refined using the Rietveld method,
where the calculated powder pattern is fitted to the experimental data. This refinement
process optimizes the atomic positions, site occupancies, and other profile parameters.

Single-Crystal X-ray Diffraction (SCXRD)

Subsequent studies successfully utilized single-crystal X-ray diffraction to achieve a more
precise and detailed structural model.
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Crystal Growth: Single crystals of Indapamide hemihydrate have been grown serendipitously

during co-crystallization experiments.[2] For example, attempts to co-crystallize Indapamide

with gliclazide yielded single crystals of Indapamide hemihydrate.

Data Collection:

Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector
(e.g., CCD or CMOS) was used.

Radiation: Molybdenum Ka (A = 0.71073 A) or Copper Ka (A = 1.5418 A) radiation is typically
used.

Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to
minimize thermal vibrations and improve the quality of the diffraction data.[5]

Data Collection Strategy: A series of diffraction images were collected over a range of crystal
orientations.

Structure Solution and Refinement:

Data Reduction: The raw diffraction images were processed to integrate the reflection
intensities and apply corrections for various experimental factors (e.g., Lorentz and
polarization effects, absorption).

Structure Solution: The structure was solved using direct methods or Patterson methods,
which determine the initial phases of the structure factors.

Structure Refinement: The structural model was refined by full-matrix least-squares on F?,
optimizing atomic positions, and anisotropic displacement parameters. Hydrogen atoms
were typically located from the difference Fourier map and refined isotropically.[4]

Visualized Experimental Workflow and Structural
Interactions

To further elucidate the process and the resulting molecular arrangement, the following

diagrams are provided.
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Experimental workflow for Indapamide hemihydrate crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b195227#crystal-structure-determination-of-
indapamide-hemihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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